molecular formula C21H24N2O4 B2812213 1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 871307-77-6

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2812213
CAS RN: 871307-77-6
M. Wt: 368.433
InChI Key: JGSSVHZGIZIRPX-UHFFFAOYSA-N
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Description

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to modulate various biochemical and physiological processes, making it a promising candidate for drug development.

Scientific Research Applications

Vibrational and Structural Observations

Research has demonstrated the use of similar compounds in understanding molecular structure, vibrational spectra, and electronic properties. For example, studies have combined experimental and theoretical analyses to investigate the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of related pyrazoline compounds. Such research highlights their potential in materials science, particularly in the development of nonlinear optical materials due to their significant hyperpolarizability values (S. ShanaParveen et al., 2016).

Molecular Docking and Biological Evaluation

Molecular docking studies of pyrazoline derivatives have identified potential inhibitory activities against various biological targets. These compounds form stable complexes with proteins such as kinesin spindle protein (KSP), suggesting they might exhibit inhibitory activity against this and potentially other proteins, indicating their utility in drug discovery and medicinal chemistry (S. ShanaParveen et al., 2016). Additionally, the design, synthesis, and structure-activity relationships of pyrazole derivatives, including similar molecular frameworks, have been explored as FabH inhibitors, a key enzyme in bacterial fatty acid synthesis. This research contributes to the development of new antibacterial agents (Pengcheng Lv et al., 2010).

Synthesis and Antimicrobial Activity

The synthesis and biological evaluation of compounds comprising pyrazoline and other heterocyclic motifs have been widely studied. These compounds have been evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of pyrazoline derivatives in developing new antimicrobial agents (A. Abdelhamid et al., 2019).

Antitubular Agents and Anticancer Activity

Pyrazole derivatives have been investigated for their potential as antitubular agents, with certain compounds exhibiting significant inhibition of tumor cell growth and tubulin polymerization. This suggests their application in cancer research, particularly in identifying new therapeutic agents for cancer treatment (Min'an Zhai et al., 2018).

properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSSVHZGIZIRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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